molecular formula C20H19N3O2S B2731844 N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide CAS No. 1019099-96-7

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Cat. No. B2731844
M. Wt: 365.45
InChI Key: QSAVWEMBWBDLRC-UHFFFAOYSA-N
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Description

Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . More interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .


Synthesis Analysis

Pyrazolines were synthesized according to the published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for synthesis .


Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by a nitrogen-based hetero-aromatic ring .


Chemical Reactions Analysis

The synthesis of pyrazolines involves the reaction of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .

Scientific Research Applications

Computational and Pharmacological Evaluation

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide and its derivatives have been computationally and pharmacologically evaluated. One study investigated heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar in structure to the specified molecule, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds showed binding and moderate inhibitory effects in all assays, while others demonstrated good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects (Faheem, 2018).

Antioxidant Activity of Coordination Complexes

Another study synthesized pyrazole-acetamide derivatives and created coordination complexes with Co(II) and Cu(II). These complexes were characterized by various spectroscopic techniques and their solid-state structures established by X-ray crystallography. The research also evaluated the antioxidant activity of these ligands and their complexes, demonstrating significant antioxidant activity (Chkirate et al., 2019).

Glutaminase Inhibition for Antitumor Activity

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the specified compound, have been synthesized and evaluated as glutaminase inhibitors. These analogs were explored for their potential in inhibiting kidney-type glutaminase, a therapeutic target in cancer. Some analogs demonstrated similar potency and improved solubility compared to BPTES, showing promise in antitumor activities in vitro and in vivo (Shukla et al., 2012).

Anti-inflammatory Activity

Synthesis of derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound similar to the one specified, demonstrated significant anti-inflammatory activity in some derivatives (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-7-9-16(10-8-14)23-20(17-12-26(25)13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAVWEMBWBDLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

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